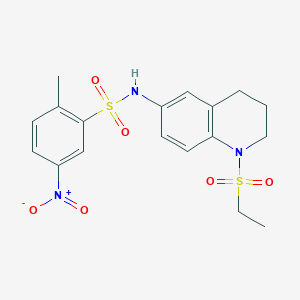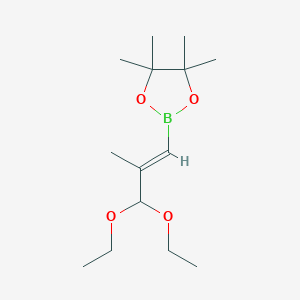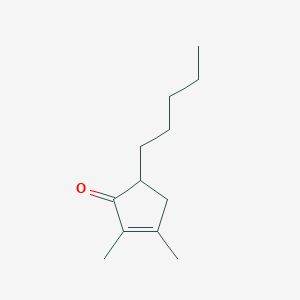![molecular formula C10H9N B14134225 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a bicyclic organic compound with the molecular formula C9H9N. This compound is characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene core structure, which is a fused ring system containing both cyclobutene and benzene rings. The presence of a nitrile group (-CN) at the 7th position and a methyl group (-CH3) at the same position further distinguishes this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.
化学反应分析
Types of Reactions: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
科学研究应用
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specific spatial orientation, which can be crucial for binding to target molecules.
相似化合物的比较
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the nitrile and methyl groups, making it less functionalized.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Contains methoxy groups and an amine group, offering different reactivity and applications.
Uniqueness: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both a nitrile and a methyl group at the 7th position, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C10H9N/c1-10(7-11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI 键 |
LMTJMIOWPAYZJC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


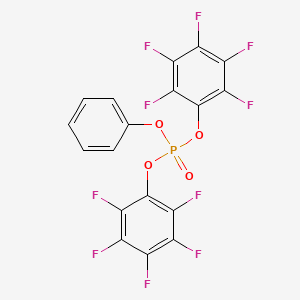


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
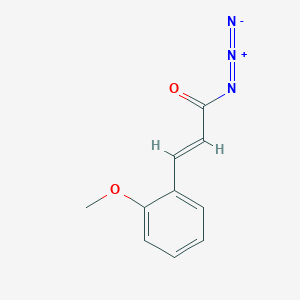
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
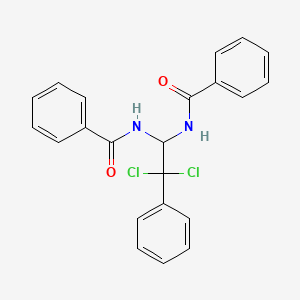
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
